N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a morpholine ring and an oxazole moiety
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-8-13(14-11(2)19-22-12(14)3)18-15(21)20-9-16(4,5)23-17(6,7)10-20/h13H,8-10H2,1-7H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYWMNDSFICYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)NC(=O)N2CC(OC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,5-dimethyl-4-nitro-1,2-oxazole. This precursor can be reduced to the corresponding amine, followed by cyclization under acidic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction. This involves the reaction of the oxazole derivative with a propyl halide in the presence of a base, such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2,2,6,6-tetramethyl-4-piperidone. This precursor undergoes a cyclization reaction under basic conditions to form the morpholine ring.
Coupling Reaction: The final step involves coupling the oxazole-propyl derivative with the morpholine derivative. This can be achieved through an amide bond formation reaction using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halogenated reagents, such as bromine or chlorine, in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring is known to interact with nucleophilic sites on proteins, while the morpholine ring can modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide: Similar structure but with an ethyl chain instead of a propyl chain.
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)butyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide is unique due to its specific combination of the oxazole and morpholine rings, which confer distinct chemical and biological properties. The propyl chain length also influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
